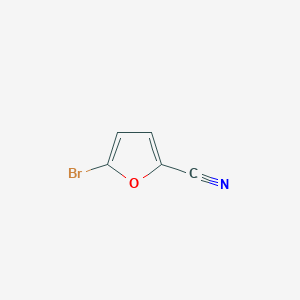

![molecular formula C9H8N2O3S B1270059 (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid CAS No. 439139-95-4](/img/structure/B1270059.png)

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

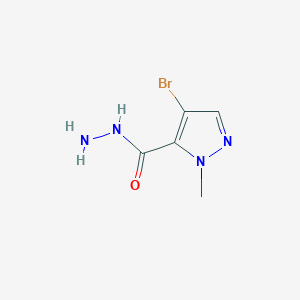

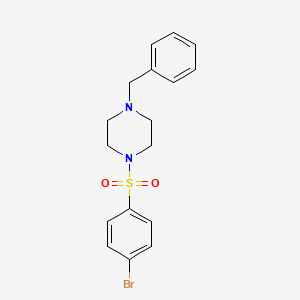

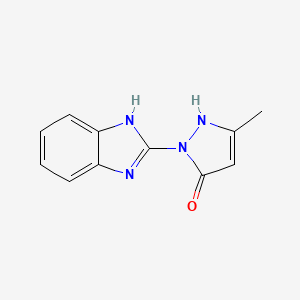

The synthesis of thieno[2,3-d]pyrimidine derivatives involves several key reactions, including cyclization, hydrolysis, and reactions with various reagents to yield a range of compounds with potential antianaphylactic activity as shown by Wagner et al. (1993) in their study on 4-methyl-6-phenyl-thieno[2,3-d]pyrimidines (Wagner, Vieweg, & Leistner, 1993). Additionally, Jakubkienė et al. (2007) described the synthesis of a thioxo derivative and its reactions to study the compound's properties (Jakubkienė, Paulauskaite, & Vainilavicius, 2007).

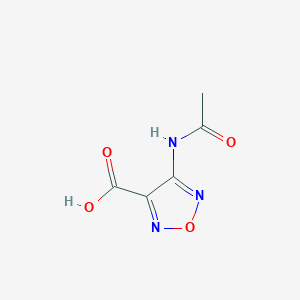

Molecular Structure Analysis

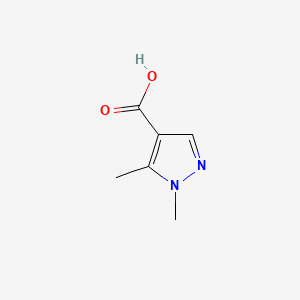

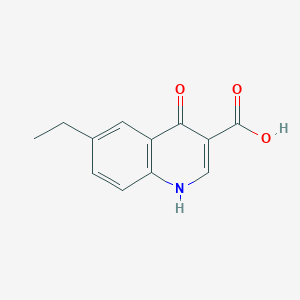

The structure of thieno[2,3-d]pyrimidine derivatives is critical to their chemical reactivity and biological activity. Studies by Santilli et al. (1971) on the preparation of esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids provide insights into the molecular structure and potential modifications to enhance their properties (Santilli, Kim, & Wanser, 1971).

Chemical Reactions and Properties

Thieno[2,3-d]pyrimidine derivatives undergo a variety of chemical reactions, including nucleophilic and electrophilic reactions, as explored by Vainilavichyus et al. (1992) (Vainilavichyus, Syadyaryavichyute, & Motsishkite, 1992). These reactions allow for the synthesis of diverse derivatives with different substituents, affecting their physical and chemical properties.

Wissenschaftliche Forschungsanwendungen

Antianaphylactic Activity

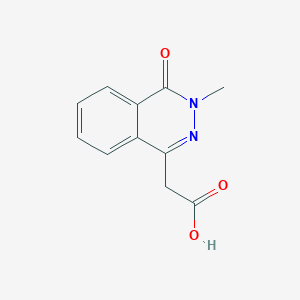

Compounds synthesized from derivatives of (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid have shown antianaphylactic activity. This includes compounds synthesized from 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters, which were hydrolyzed to the potassium salt of the carbonic acid and then cyclized with acetanhydride (Wagner, Vieweg, & Leistner, 1993).

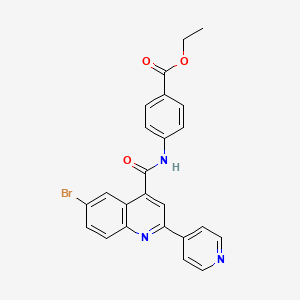

Synthesis of Heterocyclic Compounds

The compound has been used in the synthesis of various heterocyclic compounds. For example, treatment of 2-(4-oxo-3,4-dihydrothieno[2,3-d]-and-[3,2-d]pyrimidin-2-ylmethyl)benzoic acids with acetic anhydride yielded thieno[3′,2′:5,6]-and-[2′,3′:5,6]pyrimido[1,2-b]isoquinoline-4,11-diones (Zadorozhny et al., 2008).

Antitumor Activity

New 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives synthesized from this compound have shown potent anticancer activity against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cell lines (Hafez & El-Gazzar, 2017).

Dye Synthesis and Textile Application

The compound has been utilized in the synthesis of novel heterocyclic chalcone dyes containing a thieno[2,3-d]pyrimidine-based chromophore. These dyes were applied to polyester fibers, creating hues ranging from greenish-yellow to orange (Ho & Yao, 2013).

Antimicrobial Activities

Derivatives of the compound have demonstrated significant antimicrobial activities. This includes the synthesis of Schiff's base derivatives, which showed good antimicrobial activities comparable to streptomycin and fusidic acid (Sabry et al., 2013).

Antibacterial Activity and Molecular Docking

Novel derivatives of the compound showed significant antibacterial activity against Gram-negative and Gram-positive bacteria. One derivative was particularly potent against E. coli, K. pneumonia, and B. subtilis. Molecular docking studies were performed on relevant bacterial riboswitches (Kumari et al., 2017).

Safety And Hazards

Zukünftige Richtungen

The future directions in the research of similar compounds involve the synthesis of new derivatives with potent antimicrobial activity. These derivatives possess antibacterial activities, especially against the gram-positive strains, and fungi through their interaction with the cell wall and DNA structures .

Eigenschaften

IUPAC Name |

2-(6-methyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3S/c1-5-2-6-8(15-5)10-4-11(9(6)14)3-7(12)13/h2,4H,3H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCMOZFVYRTUKIJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)N=CN(C2=O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80362799 |

Source

|

| Record name | (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |

CAS RN |

439139-95-4 |

Source

|

| Record name | (6-Methyl-4-oxo-4H-thieno[2,3-d]pyrimidin-3-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80362799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-(5-methyl-benzo[1,2,5]thiadiazol-4-yl)-acetamide](/img/structure/B1269988.png)

![6-(2-Hydroxyethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1269996.png)